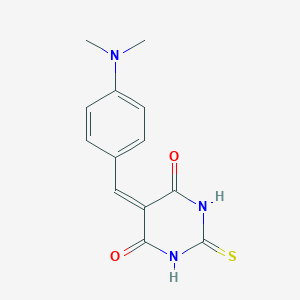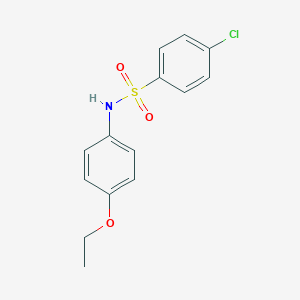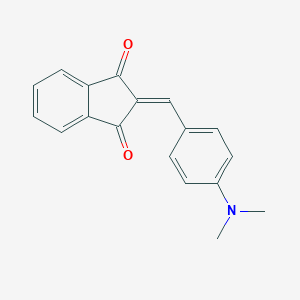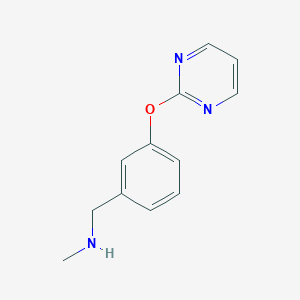![molecular formula C9H8N4 B182792 Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]- CAS No. 106345-06-6](/img/structure/B182792.png)
Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-, also known as Dicyanoimidazole (DCI), is a heterocyclic organic compound with the molecular formula C8H8N4. DCI is widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism Of Action
DCI acts as a nucleophile and a Lewis base, which allows it to participate in various chemical reactions. DCI can also act as a catalyst, which can accelerate chemical reactions and increase reaction yields. The mechanism of action of DCI is complex and depends on the specific reaction and conditions.
Biochemical And Physiological Effects
DCI has been shown to have various biochemical and physiological effects, including antibacterial, antifungal, and antiviral activities. DCI has also been shown to have anticancer properties and can induce apoptosis in cancer cells. DCI has been shown to have low toxicity and is generally considered safe for use in scientific research.
Advantages And Limitations For Lab Experiments
DCI has several advantages for use in lab experiments, including its high yield and purity, its ability to act as a nucleophile, a Lewis base, and a catalyst, and its low toxicity. However, DCI also has some limitations, including its sensitivity to moisture and air, which can affect its stability and reactivity.
Future Directions
There are several future directions for the use of DCI in scientific research, including the development of new synthetic methods and the discovery of new chemical reactions. DCI can also be used in the synthesis of new organic compounds with potential applications in various fields, including medicine, agriculture, and materials science. Further research is needed to fully understand the mechanism of action of DCI and its potential applications in scientific research.
In conclusion, DCI is a unique and versatile organic compound with potential applications in various fields of scientific research. Its high yield and purity, ability to act as a nucleophile, a Lewis base, and a catalyst, low toxicity, and various biochemical and physiological effects make it a valuable tool for researchers. Further research is needed to fully explore the potential of DCI and its future directions in scientific research.
Synthesis Methods
DCI can be synthesized through various methods, including the reaction of imidazole with cyanogen bromide, the reaction of imidazole with cyanuric chloride, and the reaction of imidazole with cyanogen iodide. The most commonly used method is the reaction of imidazole with cyanogen bromide, which yields DCI in high yield and purity.
Scientific Research Applications
DCI has been widely used in scientific research due to its unique properties, including its ability to act as a nucleophile, a Lewis base, and a catalyst. DCI has been used in the synthesis of various organic compounds, including heterocycles, amino acids, and peptides. DCI has also been used in the development of new synthetic methods and the discovery of new chemical reactions.
properties
CAS RN |
106345-06-6 |
|---|---|
Product Name |
Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]- |
Molecular Formula |
C9H8N4 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
2-[1-(cyanomethyl)pyrrolidin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C9H8N4/c10-3-5-13-4-1-2-9(13)8(6-11)7-12/h1-2,4-5H2 |
InChI Key |
RWQPISWIADJOQN-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C#N)C#N)N(C1)CC#N |
Canonical SMILES |
C1CC(=C(C#N)C#N)N(C1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(2S)-1-[(2S)-6-Amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]pentanediamide](/img/structure/B182709.png)










![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)

